(1-Aminoethylidene)bisphosphonic acid
Description
Context and Significance within Aminobisphosphonate Chemistry
Aminobisphosphonates are a major subclass of bisphosphonates, which are organic compounds characterized by two phosphonate (B1237965) groups attached to a single carbon atom (a P-C-P backbone). researchgate.netnih.gov These compounds are chemically stable mimics of endogenous pyrophosphate, a natural regulator of calcium metabolism. researchgate.net The field of aminobisphosphonate chemistry is an active area of research, driven by the diverse applications of these molecules, ranging from industrial uses as corrosion inhibitors due to their metal-chelating properties to extensive investigation in medicinal chemistry. frontiersin.orgnih.govnih.gov
Within this context, (1-Aminoethylidene)bisphosphonic acid is a foundational member of the nitrogen-containing bisphosphonates (N-BPs). nih.gov Its significance lies in its relatively simple structure, which serves as a fundamental scaffold for the synthesis of more complex and functionally diverse aminobisphosphonates. researchgate.net The presence of a nitrogen atom in the side chain is a defining feature of this class, imparting distinct chemical and biological properties compared to non-nitrogenous bisphosphonates. nih.govdoccheck.com Research into compounds like this compound has been crucial for understanding structure-activity relationships across the aminobisphosphonate family and for developing new synthetic methodologies. researchgate.netnih.gov The continuous development in aminobisphosphonate chemistry highlights its importance, with numerous procedures being elaborated for the synthesis and derivatization of these compounds to create novel agents. frontiersin.orgnih.gov
Fundamental Structural Features and Their Chemical Implications
The molecular structure of this compound is key to its chemical behavior. Its IUPAC name is (1-amino-1-phosphonoethyl)phosphonic acid. nih.gov The core of the molecule is a geminal bisphosphonate, meaning two phosphonic acid (-PO(OH)₂) groups are bonded to the same carbon atom. This carbon is also bonded to a primary amino group (-NH₂) and a methyl group (-CH₃).
Key Structural Features:
P-C-P Backbone: This non-hydrolyzable backbone provides high chemical stability, unlike the P-O-P bond in pyrophosphate. nih.gov
Geminal Phosphonate Groups: These acidic groups are strong chelators of divalent metal ions, such as Ca²⁺. This high affinity for calcium ions is a critical chemical property. frontiersin.org
Amino Group (-NH₂): The nitrogen-containing side chain significantly influences the molecule's properties. It acts as a site for further chemical modification and functionalization, allowing for the synthesis of a wide array of derivatives. researchgate.net The presence of the amino group also increases the acidity of the phosphonate groups. researchgate.net
Polarity: The multiple phosphonic acid groups and the amino group make the molecule highly polar and hydrophilic. nih.gov
These structural elements have direct chemical implications. The ability to chelate metals is fundamental to its high affinity for hydroxyapatite (B223615), the primary mineral component of bone. nih.govresearchgate.net The amino group provides a reactive handle for chemists to build more complex molecules, such as conjugates designed to target specific biological systems or prodrugs with altered physicochemical properties. nih.govtandfonline.com
Chemical and Physical Properties of this compound
This table is based on computed data.
| Property | Value |
| IUPAC Name | (1-amino-1-phosphonoethyl)phosphonic acid nih.gov |
| Molecular Formula | C₂H₉NO₆P₂ nih.gov |
| Molar Mass | 205.04 g/mol nih.gov |
| Monoisotopic Mass | 204.99051100 Da nih.gov |
| CAS Number | 15049-85-1 nih.gov |
Scope of Academic Inquiry for this compound
Academic research on this compound and related compounds is broad, primarily focusing on synthetic chemistry and the exploration of their chemical properties for various applications.
Major areas of research include:
Development of Synthetic Methods: A significant portion of research is dedicated to creating efficient and versatile methods for synthesizing 1-amino-1,1-bisphosphonates. researchgate.net For instance, the synthesis of this compound can be achieved from acetonitrile (B52724) and phosphorous acid or its halides. umich.edu Modern approaches focus on developing one-pot reactions and catalyst-free methods to improve yields and make the synthesis more scalable and environmentally friendly. nih.govacs.org These methodologies often use nitriles or amides as starting materials. researchgate.netacs.org
Use as a Synthetic Building Block: Due to its fundamental structure, the compound serves as a key starting material or "building block" for creating more elaborate aminobisphosphonates. researchgate.net Researchers modify the amino group or the phosphonic acid groups to synthesize derivatives with tailored properties. tandfonline.com This includes creating esters to produce prodrugs with different solubility profiles or conjugating the molecule to other chemical entities. nih.gov
Probing Structure-Activity Relationships: By systematically modifying the structure of simple aminobisphosphonates like this compound, chemists can study how specific structural changes affect their chemical and biological properties. This has been instrumental in understanding the mechanisms of action for the entire class of nitrogen-containing bisphosphonates. nih.gov
Development of Agents for Imaging and Diagnostics: The strong affinity of the bisphosphonate moiety for bone has led to research into radiolabeled derivatives for skeletal imaging. frontiersin.org For example, a novel bisphosphonate derivative, (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), was successfully prepared and labeled with technetium-99m to create a bone-seeking agent.
Structure
3D Structure
Properties
IUPAC Name |
(1-amino-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTYPSWRBUGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164560 | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15049-85-1 | |
| Record name | AEDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
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| Record name | (1-aminoethylidene)bisphosphonic acid | |
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Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to (1-Aminoethylidene)bisphosphonic Acid
The synthesis of aminobisphosphonates, including this compound, can be achieved through several general methods. nih.govresearchgate.net These routes provide flexibility in terms of starting materials and the specific derivatives that can be obtained.
Synthesis from Carboxylic Acid Amides
A key method for the preparation of 1-amino-1,1-bisphosphonates involves the phosphonylation of carboxylic acid amides. researchgate.netnih.gov This approach typically utilizes reagents like phosphorus trichloride (B1173362) or a combination of phosphorous acid and phosphorus trichloride. For instance, the reaction of N,N-disubstituted acetamides with phosphorus trichloride in glacial acetic acid, followed by hydrolysis, yields the corresponding (1-aminoethylidene)bisphosphonic acids.
This reaction's mechanism, while not fully elucidated, is thought to involve the formation of an intermediate that reacts in an Arbuzov-like manner. nih.gov The process has been successfully applied to a variety of N,N-disubstituted amides, leading to the desired bisphosphonic acids in moderate yields. researchgate.net
Table 1: Synthesis of this compound Derivatives from Amides
| Starting Amide | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Dimethylacetamide | PCl₃, AcOH | (1-(Dimethylamino)ethylidene)bisphosphonic acid | 53 | researchgate.net |
| N,N-Diethylacetamide | PCl₃, AcOH | (1-(Diethylamino)ethylidene)bisphosphonic acid | 40 | researchgate.net |
| N,N-Dipropylacetamide | PCl₃, AcOH | (1-(Dipropylamino)ethylidene)bisphosphonic acid | 34 | researchgate.net |
| 1-Acetylpiperidine | PCl₃, AcOH | (1-(Piperidin-1-yl)ethylidene)bisphosphonic acid | 44 | researchgate.net |
| 1-Acetylpyrrolidine | PCl₃, AcOH | (1-(Pyrrolidin-1-yl)ethylidene)bisphosphonic acid | 29 | researchgate.net |
Synthesis from Nitriles
The conversion of nitriles to aminobisphosphonates represents another significant synthetic pathway. researchgate.netnih.gov This method often involves the reaction of a nitrile with phosphorus-containing reagents. For example, nitriles can be converted to 1-amino-1,1-bisphosphonates. researchgate.net The synthesis can also be achieved through the dehydration of amides using reagents like thionyl chloride to form the nitrile, which is then further reacted. youtube.com The reduction of nitriles with agents like lithium aluminum hydride can yield primary amines, which are precursors in other synthetic routes. youtube.comlibretexts.org
Three-Component Reaction Approaches Involving Amines
One of the most prevalent and efficient methods for synthesizing aminobisphosphonates is the one-pot, three-component condensation of an amine, an orthoformate (like triethyl orthoformate), and a phosphite (B83602) (such as diethylphosphite). researchgate.netnih.govresearchgate.net This reaction, often referred to as a Kabachnik-Fields reaction, is versatile and can be conducted under various conditions. semanticscholar.org
The reaction can be performed catalyst-free, often by refluxing the components in a suitable solvent like ethanol (B145695) or toluene (B28343). semanticscholar.org Alternatively, various catalysts have been employed to improve efficiency, including noble metal nanoparticles (AgNPs, AuNPs), sulfonic acid functionalized polymers, and copper oxide, sometimes under microwave irradiation. researchgate.net This approach has been used to synthesize a wide array of N-substituted α-amino-gem-bisphosphonic acid derivatives. nih.gov
Table 2: Examples of Three-Component Synthesis of Bisphosphonates
| Amine | Aldehyde/Orthoformate | Phosphite | Solvent/Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| Ethane-1,2-diamine | Benzaldehyde | Diethylphosphite | Ethanol, Reflux | bis(α-aminophosphonate) | semanticscholar.org |
| Propane-1,3-diamine | p-Tolualdehyde | Diethylphosphite | Toluene, Reflux | bis(α-aminophosphonate) | semanticscholar.org |
| Aromatic Sulfamide | Triethyl orthoformate | Diethyl phosphite | Microwave-assisted | Functionalized bisphosphonate | researchgate.net |
Synthesis via Imines and Related Intermediates
The use of imines and related compounds as substrates is a direct route to aminobisphosphonates. researchgate.netnih.gov Imines, which can be generated in situ from aldehydes and amines, serve as key electrophilic intermediates. rsc.org The addition of phosphorus nucleophiles, such as those derived from diethyl phosphite, to the imine double bond yields the α-aminophosphonate structure. semanticscholar.org
For example, the reaction of dibutoxyphosphine or bis(trimethylsiloxy)phosphine with dimethylformamides can produce aminomethylenebisphosphonites. nih.gov This strategy is foundational to the Kabachnik-Fields reaction, where the imine is presumed to be an intermediate. semanticscholar.org The synthesis of pyroglutamate (B8496135) derivatives has been achieved through a phosphine-catalyzed Michael-type addition to arylidene-α-amino esters (which are imines), followed by reduction and cyclization. mdpi.com
Michael Addition Strategies for Functionalized Bisphosphonates
The Michael addition, or conjugate addition, provides a powerful method for C-P bond formation and the synthesis of functionalized bisphosphonates. wikipedia.orgorganic-chemistry.org In this context, a phosphorus-containing nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organic-chemistry.orgmasterorganicchemistry.com This specific application is often termed a phospha-Michael addition. capes.gov.br
This strategy is particularly useful for creating more complex bisphosphonate structures. For example, the reaction of arylidene-α-amino esters with electrophilic alkenes like acrylates, catalyzed by phosphines, yields Michael-type addition products. mdpi.com These products can then be further transformed into glutamate (B1630785) surrogates. mdpi.com The reaction's success often depends on carefully controlled conditions to favor the desired 1,4-addition over other potential side reactions. mdpi.com
Block-Building Syntheses
Block-building syntheses utilize simple, pre-formed bisphosphonates as foundational units for constructing more elaborate molecules. nih.govresearchgate.net This approach involves the chemical modification or functionalization of a basic aminobisphosphonate skeleton. nih.gov
Examples of this strategy include the direct acylation of aminobisphosphonic acids or their tetraethyl esters to introduce new functional groups. nih.gov Furthermore, aminobisphosphonates can be used as building blocks for polymer chemistry. nih.gov This methodology allows for the synthesis of specialized bisphosphonic derivatives by leveraging the reactivity of the amino group or other parts of the molecule. nih.gov Specialized building blocks, such as those containing both phosphonic and sulfonic acid groups, can also be synthesized for use as linkers in coordination polymers. rsc.orgbiosyntan.de
Miscellaneous Synthetic Procedures
While the primary routes to aminobisphosphonates often involve reactions of amides or nitriles with phosphorus-based reagents, several alternative strategies have been developed. frontiersin.org These miscellaneous procedures offer unique pathways to the core scaffold and its derivatives.
One such method involves the alkylation of tetraalkyl methylenebisphosphonates . mdpi.com This approach utilizes the nucleophilic character of the carbanion generated from the methylenebisphosphonate to react with an appropriate electrophile. Another procedure is based on the transformation of diethyl 1-(N-acetylamino)-1-alkylphosphonates . These compounds can be converted into bisphosphoric acid esters through the formation of corresponding phosphonium (B103445) salts. mdpi.com
Further unconventional methods include:
N-H insertion reactions involving aromatic amines. mdpi.com
The addition of phosphites to iminophosphonates or 4-phosphono-1-aza-1,3-dienes . mdpi.com
Syntheses starting from isonitriles , which react with triethyl phosphite in the presence of hydrochloric acid. mdpi.com
The reaction of N-Boc N-(3-aminopropyl)acetamide with phosphorus oxychloride and triethylphosphite to yield N-substituted α-amino-gem-bisphosphonates. nih.gov
These varied procedures highlight the flexibility of chemical approaches available for accessing the this compound structure and its analogs. mdpi.commdpi.comnih.gov
Optimization and Scale-Up in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates a focus on efficiency, purity, and cost-effectiveness. This involves rigorous process development and evaluation of all reaction parameters.
Industrial Process Development for High Purity Compounds
The pharmaceutical industry's demand for high-purity bisphosphonates has driven significant research into robust and scalable synthetic processes. nih.gov A common industrial method for preparing aminobisphosphonates involves the reaction of the corresponding amino acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃), followed by hydrolysis. mdpi.comnih.gov
A key advantage of this method when using unblocked amino acids is the ability to achieve high purity through controlled precipitation. After the reaction is complete, careful neutralization of the reaction mixture to a specific pH (approximately 4) causes the desired aminobisphosphonic acid to precipitate out of the solution, often in good yield and high purity. mdpi.com This straightforward purification step is a significant asset in large-scale manufacturing. The choice of solvent is also critical, with options like methanesulphonic acid, chlorobenzene, and ionic liquids being employed to optimize reaction conditions and product isolation. mdpi.comnih.gov
Evaluation of Reaction Conditions and Reagent Systems
Optimizing the synthesis of this compound involves a systematic evaluation of reagents, solvents, catalysts, and reaction parameters. The conventional process using a carboxylic acid, H₃PO₃, and PCl₃ is a cornerstone of industrial synthesis. nih.gov However, variations using alternative phosphorus reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) have also been reported. nih.gov
The choice of solvent can significantly impact reaction yield and purity. While methanesulphonic acid is a common choice, studies have explored others to improve process efficiency. mdpi.comnih.gov The ratio of reactants is another critical parameter that is fine-tuned to maximize yield and minimize impurities. nih.gov
Recent research has also focused on developing greener and more efficient methods, such as catalyst-free conditions or the use of phase-transfer catalysts to enhance reaction rates and yields. For instance, in the synthesis of related bis(α-aminophosphonates), a comparison of solvents showed that toluene can reduce reaction times compared to ethanol. mdpi.com The table below summarizes the optimization of reaction conditions for a Michael addition, a key step in the synthesis of some phosphonate (B1237965) derivatives, highlighting the impact of different bases and catalysts. researchgate.net
Table 1: Optimization of Reaction Conditions for Michael Addition
| Entry | Base | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃ | - | 45 |
| 2 | Cs₂CO₃ | - | 52 |
| 3 | K₂CO₃ | TBAI | 85 |
| 4 | Cs₂CO₃ | TBAI | 88 |
| 5 | K₂CO₃ | TEBAC | 90 |
| 6 | Cs₂CO₃ | TEBAC | 89 |
This interactive table summarizes data on the optimization of reaction conditions, demonstrating the significant increase in yield with the use of a phase-transfer catalyst (PTC) like TBAI or TEBAC. researchgate.net
Derivatization and Functionalization of the this compound Scaffold
The this compound structure serves as a versatile scaffold for creating more complex molecules with tailored properties. Key areas of derivatization include the synthesis of chiral analogs and amino acid mimetics.
Enantioselective Synthesis of Chiral Aminobisphosphonates
The introduction of chirality into aminobisphosphonates is of significant interest for developing stereospecific therapeutic agents. Enantioselective synthesis aims to produce a single enantiomer, which can have profound implications for biological activity. Several strategies have been developed to achieve this.
One approach is the use of chiral auxiliaries . For example, (R)-phenylglycinol has been used as a chiral auxiliary in a Strecker-type reaction to produce diastereomeric intermediates that can then be separated chromatographically. nih.gov Subsequent removal of the auxiliary yields the enantiomerically pure target aminobisphosphonate. nih.gov
Another powerful technique is asymmetric catalysis . Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed to catalyze the asymmetric synthesis of bis(α-aminophosphonates) with excellent diastereoselectivity. mdpi.comrsc.org Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones represents another advanced method for creating chiral centers in complex molecules, a strategy that could be adapted for bisphosphonate synthesis. rsc.org These catalytic methods offer a more atom-economical route to chiral products compared to the use of stoichiometric chiral auxiliaries. rsc.orgrsc.org
Synthesis of Bisphosphonate-Containing Amino Acid Mimetics
Aminophosphonic acids are recognized as mimetics of amino carboxylic acids, where the phosphonic acid group replaces the carboxylic acid moiety. researchgate.net This substitution can lead to compounds with unique biological properties. The this compound scaffold is an excellent starting point for designing such mimetics.
Research in this area has led to the synthesis of a wide array of complex molecules. For example, a bisphosphonate has been linked to Bortezomib, an FDA-approved drug, creating a conjugate with potentially enhanced therapeutic properties. mdpi.com Another strategy involves creating macromolecular co-conjugates by polymerizing bisphosphonates with other functional molecules, such as ferrocene (B1249389) derivatives, to create targeted drug delivery systems. nih.gov
The synthesis of these mimetics often involves multi-step sequences. For instance, the synthesis of a bicyclo[1.1.1]pentane (BCP) analogue of an amino acid starts from a diacid, involves functional group transformations including bromination and an Arbuzov reaction, and culminates in a Strecker-type synthesis to introduce the amino group. nih.gov These examples underscore the value of aminobisphosphonates as building blocks for creating novel amino acid mimetics with significant potential in medicinal chemistry. mdpi.comnih.gov
α-Modification Strategies for Structural Diversification
The structural integrity and biological activity of this compound are intrinsically linked to the substituents at the α-carbon. Strategic modifications at this position offer a powerful tool for modulating the compound's properties. A key synthetic precursor for such modifications is the tetraalkyl ester of this compound, which allows for a range of chemical transformations.
One common strategy involves the deprotonation of the α-carbon of a tetraalkyl (1-aminoethylidene)bisphosphonate derivative, followed by reaction with an electrophile. This approach, however, requires careful protection of the amino group to prevent side reactions. N-acylation is a frequently employed protective strategy.
A notable method for creating diverse α-substituted analogs involves the phosphonylation of N-acylimidates. This multi-step synthesis begins with the acylation of an imidate hydrochloride, followed by the addition of a dialkyl phosphite to the N-acylimidate. Subsequent nucleophilic substitution of the resulting 1-ethoxyphosphonate derivative with triphenylphosphonium tetrafluoroborate (B81430) generates a reactive intermediate that can be further transformed into the desired α-substituted bisphosphonate. nih.gov
Another versatile approach utilizes tetraethyl vinylidenebisphosphonate as a key intermediate. As an electron-deficient alkene, it readily undergoes conjugate addition with various nucleophiles, including primary amines. While the initial adducts may be prone to retro-Michael reactions, they can be stabilized by hydrolysis to the corresponding free acids. nih.gov
The following table summarizes representative examples of α-modification strategies applied to bisphosphonate scaffolds, illustrating the diversity of achievable structures.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Acyl-α-amino acid | 1. Electrochemical α-methoxylation 2. Triphenylphosphine | Diethyl 1-(N-acetylamino)-1-triphenylphosphoniumalkylphosphonate tetrafluoroborate | Not specified | nih.gov |
| Ethyl imidate hydrochloride | 1. Acyl chloride, base 2. Diethyl phosphite 3. Triphenylphosphonium tetrafluoroborate, triethyl phosphite | Tetraethyl 1-(N-acylamino)alkylene-1,1-bisphosphonate | Good to Excellent | nih.gov |
| Tetraethyl vinylidenebisphosphonate | Primary amine | 2-Aminoethylidene-1,1-bisphosphonic acid (after hydrolysis) | Substantially stable | nih.gov |
| 2H-Azirine phosphine (B1218219) oxide | Methanol, Et3N | α-Aminophosphine oxide acetal | Moderate to Good |
Prodrug Design and Synthesis for Targeted Molecular Delivery
The inherent polarity of the bisphosphonate moiety, while crucial for its bone-targeting properties, can limit its oral bioavailability and cellular uptake. Prodrug strategies aim to transiently mask the phosphonic acid groups, thereby improving the molecule's pharmacokinetic profile. Upon reaching the target site, these prodrugs are designed to undergo enzymatic or chemical cleavage, releasing the active this compound.
A prevalent prodrug approach involves the esterification of the phosphonic acid groups with bioreversible moieties. Acyloxyalkyl esters , for instance, have been synthesized for related bisphosphonates like clodronic acid. These esters exhibit increased lipophilicity and are susceptible to enzymatic hydrolysis by esterases, leading to the release of the parent drug. For example, novel tetra-, tri-, and P,P'-dipivaloyloxymethyl esters of clodronic acid have been synthesized and shown to degrade rapidly in liver homogenates, quantitatively releasing clodronic acid. nih.gov
Another sophisticated strategy involves the synthesis of phosphonamidates , where one or more of the P-OH groups are replaced by a P-N bond, often with an amino acid or peptide. This approach not only masks the polarity of the phosphonate but can also leverage specific transporters for targeted delivery. The synthesis of phosphonopeptides can be achieved through the condensation of N-protected amino acids or peptides with aminoalkylphosphonic acids using coupling reagents.
Furthermore, bioreversible derivatization of the amino group itself represents another avenue for prodrug design. N-acylation or the formation of N-Mannich bases can protect the amino group from premature metabolism and can be designed to cleave under physiological conditions, releasing the active parent compound.
The table below provides examples of prodrug strategies that have been explored for bisphosphonates, highlighting the potential for targeted delivery and improved pharmacokinetic properties.
| Prodrug Type | Synthetic Approach | Activating Principle | Key Findings | Reference |
| Acyloxyalkyl Esters | Esterification of phosphonic acids with acyloxymethyl halides | Enzymatic hydrolysis by esterases | Increased lipophilicity, rapid degradation in liver homogenates to release the parent drug. | nih.gov |
| Phosphonamidates | Condensation of N-protected amino acids/peptides with aminoalkylphosphonic acids | Enzymatic cleavage of the P-N bond | Potential for targeting peptide transporters. | |
| N-Acyloxymethyl Prodrugs | Reaction of the N-H group with an acyloxymethyl halide | Two-step bioconversion via an N-hydroxyalkyl intermediate | Potential to modify physicochemical and pharmacokinetic properties. | nih.gov |
These advanced synthetic methodologies underscore the ongoing efforts to refine the chemical and biological profile of this compound, aiming to unlock its full therapeutic potential through structural diversification and targeted delivery.
Sophisticated Structural Elucidation and Characterization Techniques
Advanced Crystallographic Studies of (1-Aminoethylidene)bisphosphonic Acid
Crystallographic studies are fundamental to understanding the precise spatial arrangement of atoms within a crystalline solid. For this compound, these studies have been crucial in elucidating its structure-property relationships.
Single crystal X-ray diffraction is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edursc.org This method has been employed to determine the precise molecular structure of this compound.
The analysis involves directing monochromatic X-rays at a single crystal of the compound. carleton.edu The interaction of these X-rays with the crystal's electron cloud produces a diffraction pattern, which is dependent on the arrangement of atoms in the crystal lattice. carleton.eduornl.gov By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the molecule can be constructed.
Crystallographic data for this compound reveals a tetrahedral arrangement around the central carbon atom, with the amino group and the two phosphonate (B1237965) groups attached to it. The bond lengths and angles are consistent with those expected for a molecule of this nature.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 15.338(3) |
| b (Å) | 7.621(2) |
| c (Å) | 12.456(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1455.9(6) |
| Z | 8 |
Note: The crystallographic data presented here is a representative example and may vary slightly between different studies and polymorphic forms.
This compound is known to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs have the same chemical composition but differ in their crystal lattice arrangements, which can lead to variations in physical properties such as solubility and stability.
Furthermore, in the solid state and in aqueous solution, this compound exists as a zwitterion. wikipedia.org A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. wikipedia.org In this case, the amino group is protonated to form an ammonium (B1175870) group (-NH3+), while one of the phosphonate groups is deprotonated to form a phosphonate anion (-PO3H-). youtube.com This internal salt formation is a key feature of amino acids and related compounds. wikipedia.orgebi.ac.uk The zwitterionic nature is stabilized by intramolecular and intermolecular hydrogen bonding. wikipedia.org
The crystal structure of this compound is characterized by an extensive network of intermolecular hydrogen bonds. researchgate.netrsc.org These interactions play a crucial role in the stability of the crystal lattice and influence the physical properties of the compound. mdpi.comaps.orgnih.gov
The primary hydrogen bond donors are the protonated amino group (-NH3+) and the P-OH groups of the phosphonic acid moieties. The oxygen atoms of the phosphonate groups act as hydrogen bond acceptors. This intricate network of hydrogen bonds creates a three-dimensional supramolecular architecture. researchgate.netrsc.org The analysis of these networks provides insights into how individual molecules pack together in the solid state. researchgate.netrsc.orgresearchgate.net
Spectroscopic Investigations of this compound
Spectroscopic techniques provide valuable information about the functional groups present in a molecule and their chemical environment.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at different frequencies. The resulting spectrum shows a series of absorption bands, each corresponding to a specific vibrational mode of the molecule.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2800 | O-H and N-H stretching vibrations |
| 1640-1550 | N-H bending vibrations |
| 1200-900 | P=O and P-O stretching vibrations |
| ~1470 | C-H deformation vibrations |
The broad absorption in the high-frequency region is characteristic of the O-H and N-H stretching vibrations involved in hydrogen bonding. The bands in the fingerprint region are indicative of the phosphonate groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Different nuclei within the molecule (¹H, ¹³C, and ³¹P) can be probed to provide detailed information about their chemical environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the methyl group (CH₃) will have a different chemical shift than the protons of the amino group (NH₂). chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govmdpi.com Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of the carbon attached to the amino and phosphonate groups is particularly informative. nih.govspectrabase.com
³¹P NMR Spectroscopy: ³¹P NMR is a highly specific technique for studying phosphorus-containing compounds. huji.ac.ilslideshare.net this compound exhibits a characteristic signal in the ³¹P NMR spectrum, and the chemical shift can provide information about the oxidation state and coordination environment of the phosphorus atoms. researchgate.netnih.govnih.gov The spectrum is often recorded with ¹H decoupling to simplify the signal to a singlet. huji.ac.il
Interactive Table: Typical NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift Range (ppm) |
| ¹H | 1.5 - 3.5 (CH₃), 7.0 - 9.0 (NH₃⁺) |
| ¹³C | 20 - 30 (CH₃), 60 - 70 (C-N) |
| ³¹P | 15 - 25 |
Note: Chemical shifts are relative to standard references (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P) and can vary depending on the solvent and pH.
Theoretical and Computational Chemistry for this compound
Computational chemistry offers a window into the molecular world, providing insights that are often inaccessible through experimental techniques alone. For this compound, these methods are instrumental in understanding its intrinsic properties and its interactions with the surrounding environment.
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, energetic, and electronic properties of molecules with a high degree of accuracy.
In the study of this compound, DFT calculations are typically performed to determine its most stable three-dimensional conformation. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) are used to achieve a balance between computational cost and accuracy.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Representative Aminobisphosphonate
| Parameter | Value |
| P-C Bond Length | 1.85 Å |
| C-N Bond Length | 1.50 Å |
| P-O Bond Length (P=O) | 1.50 Å |
| P-O Bond Length (P-OH) | 1.57 Å |
| P-C-P Bond Angle | 112° |
| O-P-O Bond Angle | 115° |
Note: These values are representative and based on studies of similar aminobisphosphonates. The exact values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with solvent molecules or biological targets.
For this compound, MD simulations are particularly useful for understanding its flexibility in aqueous solution. princeton.edu These simulations can reveal the different conformations the molecule can adopt, the timescale of transitions between these conformations, and the role of hydrogen bonding with water molecules in stabilizing specific structures. The choice of force field (e.g., CHARMM, AMBER) is a critical aspect of setting up an MD simulation, as it defines the potential energy function used to calculate the forces between atoms.
MD simulations have been extensively used to study the interaction of bisphosphonates with hydroxyapatite (B223615), the main mineral component of bone. nih.govfrontiersin.orgnih.gov These studies have shown how the phosphonate groups anchor the molecule to the calcium ions on the hydroxyapatite surface, while the rest of the molecule can adopt various orientations.
Table 2: Illustrative Findings from Molecular Dynamics Simulations of Aminobisphosphonates
| Simulation Aspect | Key Finding |
| Conformational Sampling | The molecule exhibits significant flexibility, with rotation around the C-P and C-N bonds. |
| Solvation Shell | A well-defined hydration shell forms around the polar phosphonate and amino groups. |
| Interaction with Surfaces | The phosphonate groups act as the primary binding motif to calcium-rich surfaces. |
| Residence Time of Water | Water molecules in the first solvation shell of the phosphonate groups show longer residence times. |
Note: These findings are generalized from MD studies on various aminobisphosphonates and their interactions.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential (MEP), Reduced Density Gradient (RDG), Electron Localization Function (ELF))
The electronic structure of a molecule governs its reactivity. Several computational tools are used to analyze the electron distribution and predict sites of chemical reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For aminobisphosphonates, the HOMO is often localized on the amino group and the phosphonate oxygen atoms, while the LUMO is distributed over the P-C-P backbone. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP would show negative potential (typically colored red or orange) around the oxygen atoms of the phosphonate groups, indicating their nucleophilic character and propensity to interact with cations like Ca²⁺. The region around the amino group's hydrogen atoms would show positive potential (blue), indicating their electrophilic character.
Reduced Density Gradient (RDG): The RDG is a real-space function used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. chemrxiv.org An analysis of the RDG for this compound would reveal the nature and strength of intramolecular hydrogen bonds between the amino group and the phosphonate groups, which contribute to the stability of its preferred conformation.
Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. acs.orgjussieu.fr It provides a clear picture of electron pairing and localization in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would distinctly show the P=O double bonds, the P-C and C-N single bonds, and the lone pairs on the oxygen and nitrogen atoms.
Table 3: Illustrative Electronic Property Data for a Representative Aminobisphosphonate
| Property | Description | Typical Finding |
| HOMO Energy | Energy of the highest occupied molecular orbital | Localized on the amino and phosphonate oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Distributed over the P-C-P framework. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | Indicates chemical reactivity and stability. |
| MEP Minimum | Region of most negative electrostatic potential | Located on the phosphonate oxygen atoms. |
| MEP Maximum | Region of most positive electrostatic potential | Located on the amino group protons. |
Note: The data presented are illustrative and based on general knowledge of aminobisphosphonate electronic structure. Specific values require dedicated calculations.
Coordination Chemistry of 1 Aminoethylidene Bisphosphonic Acid with Metal Ions
Formation and Characterization of Transition Metal Complexes
The presence of hard (oxygen) and borderline (nitrogen) donor atoms allows (1-Aminoethylidene)bisphosphonic acid to form stable complexes with a variety of transition metals. The coordination is significantly influenced by the nature of the metal ion, the pH of the solution, and the stoichiometry of the reactants.
While specific studies focusing exclusively on homometallic Palladium(II) complexes with this compound are not extensively detailed in the available literature, the coordination behavior can be inferred from studies on similar phosphine (B1218219) and amino acid-containing ligands with Pd(II). Palladium(II), a soft acid, typically forms square planar complexes. It has a high affinity for nitrogen and phosphorus donor ligands. In the context of AEDP, coordination is expected to involve the amino group's nitrogen atom and potentially one or both of the phosphonate (B1237965) groups' oxygen atoms.
The formation of such complexes can be represented by the general reaction:
[ \text{Pd}^{2+} + n(\text{AEDP}) \rightarrow [\text{Pd}(\text{AEDP})_n]^{2+} ]
The characterization of these potential complexes would likely involve techniques such as multinuclear NMR spectroscopy (³¹P and ¹H NMR), infrared spectroscopy to observe shifts in the P=O and N-H stretching frequencies upon coordination, and single-crystal X-ray diffraction to elucidate the precise coordination geometry.
A notable example of the complexing ability of AEDP is the formation of heterometallic complexes. A Palladium(II)-Copper(II) complex with AEDP has been synthesized and structurally characterized. This compound crystallizes as a coordination polymer with the formula (C₄H₂₂CuN₂O₁₆P₄Pd)n. uoc.gr
In this heterometallic system, the coordination environments of the two different metal ions are distinct. The Palladium(II) ion is in a square planar environment, coordinated by the nitrogen atoms of the amino groups and oxygen atoms from the phosphonic groups of the AEDP ligands. uoc.gr The Copper(II) ions, on the other hand, are in an octahedral environment, coordinated by oxygen atoms from the phosphonic groups and water molecules. uoc.gr This demonstrates the ability of AEDP to bridge different metal centers, leading to the formation of extended polymeric structures.
Table 1: Crystallographic Data for the Pd(II)-Cu(II) Heterometallic Complex with this compound uoc.gr
| Parameter | Value |
| Formula | (C₄H₂₂CuN₂O₁₆P₄Pd)n |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 18.366(3) |
| b (Å) | 9.7661(17) |
| c (Å) | 20.198(4) |
| V (ų) | 3622.8(11) |
| Z | 8 |
| dₓ (g/cm³) | 2.376 |
This compound is a versatile ligand capable of exhibiting various coordination modes and denticities depending on the metal ion, pH, and stoichiometry. The protonation state of the ligand, which is pH-dependent, plays a crucial role in determining its binding behavior. The potential donor sites are the nitrogen atom of the amino group and the oxygen atoms of the two phosphonate groups.
Common coordination modes for aminophosphonate ligands like AEDP include:
Monodentate: Coordination through a single phosphonate oxygen atom or the amino nitrogen.
Bidentate:
Chelation involving the amino nitrogen and one phosphonate oxygen, forming a stable five-membered ring.
Chelation through two oxygen atoms from the same phosphonate group.
Bridging between two metal centers using a phosphonate group.
Tridentate: Chelation involving the amino nitrogen and one oxygen atom from each of the two phosphonate groups.
Polydentate/Bridging: In polynuclear or polymeric structures, AEDP can bridge multiple metal centers, utilizing its various donor atoms.
In the aforementioned Pd(II)-Cu(II) heterometallic complex, AEDP acts as a bridging ligand, with its amino and phosphonate groups coordinating to different metal centers, showcasing its polydentate nature. uoc.gr The ability of bisphosphonates to act as versatile building blocks in the construction of coordination polymers is a well-established aspect of their chemistry.
The pH of the solution is a critical factor governing the complexation equilibria of this compound. The protonation state of both the amino group and the phosphonic acid groups is pH-dependent, which in turn affects the availability of donor atoms for coordination.
Similar to other aminophosphonic acids, AEDP has multiple pKa values corresponding to the deprotonation of its functional groups. For instance, a related bisphosphonic acid, 1-hydroxyethane-1,1-diphosphonic acid (HEDP), has pKa values of 1.43, 2.70, 7.02, and 11.2. nih.gov At low pH, the ligand is fully protonated and less likely to coordinate effectively. As the pH increases, the phosphonic acid groups deprotonate, enhancing their ability to bind to metal ions. The deprotonation of the amino group at higher pH values also modulates its coordinating ability.
Studies on similar systems have shown that the formation of different complex species is highly pH-dependent. For example, in the complexation of phosphonate derivatives of iminodiacetic acid with certain metal ions, complex formation starts at a low pH and the formation of various protonated complexes is observed as the pH changes. mdpi.com The chelation of metal ions by HEDP is also significantly influenced by pH, with different coordination modes being favored under acidic versus alkaline conditions. nih.gov It can be expected that the complexation of AEDP with metal ions follows similar pH-dependent trends, with the stoichiometry and structure of the resulting complexes being tunable by adjusting the pH of the medium.
Coordination with Main Group Metal Cations
The interaction of this compound with main group metal cations is also of significant interest, particularly with the alkaline earth metals, due to the hard nature of these metal ions and the oxygen-rich coordination environment provided by the phosphonate groups.
While specific studies on the coordination of this compound with alkaline earth metals are not extensively documented, the behavior can be predicted based on studies with similar bisphosphonate ligands. Alkaline earth metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) are hard Lewis acids and therefore exhibit a strong affinity for the hard oxygen donor atoms of the phosphonate groups.
The synthesis of alkaline-earth metal diphosphonate frameworks with ligands like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) has been shown to yield a variety of structural topologies, from discrete molecules (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. figshare.com The dimensionality of the resulting structures is influenced by the specific alkaline earth metal ion used and the solvent system employed during synthesis. figshare.com
In these complexes, the bisphosphonate ligand often bridges multiple metal centers, leading to the formation of polymeric structures. The coordination environment of the alkaline earth metal is typically completed by water molecules. For example, in calcium complexes with aminotris(methylenephosphonic acid) (AMP), each calcium center is coordinated by four phosphonate oxygens and a water molecule, forming an octahedral geometry. uoc.gr
Table 2: Expected Structural Features of Alkaline Earth Metal Complexes with Bisphosphonates
| Metal Ion | Typical Coordination Number | Common Structural Motifs |
| Mg²⁺ | 6 | Octahedral geometry, often with coordinated water molecules. |
| Ca²⁺ | 6, 7, or 8 | Polymeric chains or layers with bridging phosphonate groups. |
| Sr²⁺ | 7, 8, or 9 | Formation of extended 3D networks. |
| Ba²⁺ | 8, 9, or 10 | Layered structures are common. |
Given the structural similarities between AEDP and other bisphosphonate ligands, it is anticipated that its complexes with alkaline earth metals would exhibit a similar range of structural diversity, with the phosphonate groups playing a key role in the formation of extended coordination networks.
Structural Analysis of this compound Metal Complexes
The structural elucidation of metal complexes containing this compound (AEDP) is fundamental to understanding their chemical behavior and properties. Techniques such as single-crystal X-ray diffraction and various spectroscopic methods provide detailed insights into the coordination modes, molecular geometry, and the nature of the metal-ligand interactions.
X-ray Crystallography of Coordinated Species
A notable example is the structural characterization of a heterometallic complex of Palladium(II) and Copper(II) with AEDP. researchgate.net X-ray analysis revealed that this compound crystallizes as a coordination polymer. In this structure, the square planar coordination environment of the Pd(II) ion is formed by the nitrogen atom of the amino group and oxygen atoms from the phosphonic groups of the AEDP ligand. researchgate.net The Cu(II) ions, in contrast, exhibit an octahedral geometry, coordinated by oxygen atoms from the phosphonic groups and water molecules. researchgate.net
The crystal structure is further stabilized by an extensive and branched network of N—H⋯O and O—H⋯O hydrogen bonds, which interlink the polymeric chains to create a robust three-dimensional supramolecular network. researchgate.net
Crystallographic Data for the Heterometallic Pd(II)-Cu(II) Complex with this compound
| Parameter | Value |
|---|---|
| Formula | (C₄H₂₂CuN₂O₁₆P₄Pd)n |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 18.366(3) |
| b (Å) | 9.7661(17) |
| c (Å) | 20.198(4) |
| Volume (ų) | 3622.8(11) |
| Z | 8 |
| Calculated Density (g/cm³) | 2.376 |
Spectroscopic Signatures in Metal-Bound Systems
Spectroscopic techniques are invaluable for probing the structural features of metal complexes in both solid and solution states.
Infrared (IR) Spectroscopy IR spectroscopy provides information on the vibrational modes of functional groups within a molecule. libretexts.org Upon complexation of AEDP with a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed. The strong absorption bands associated with the phosphonate group (P=O and P–O stretches) are particularly sensitive to coordination. acs.org Typically, the P=O stretching frequency shifts to a lower wavenumber upon binding to a metal ion, indicating a weakening of the P=O bond due to the coordination of the oxygen atom to the metal center. osti.gov Furthermore, new absorption bands may appear in the far-infrared region, which can be attributed to the formation of metal-oxygen (M–O) bonds. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing bisphosphonate complexes. illinois.eduup.ac.za The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Coordination of the phosphonate groups to a metal ion induces a significant change in the ³¹P NMR chemical shift, providing clear evidence of complex formation. biointerfaceresearch.comillinois.edu ¹H NMR spectroscopy can also be employed to observe changes in the signals of the ethylidene protons and the amino group upon metal binding. biointerfaceresearch.com Solid-state NMR studies have been instrumental in investigating the binding of bisphosphonates to surfaces like bone, revealing details about the conformation and protonation states of the bound molecules. illinois.eduillinois.edu
Biomolecular Interactions and Mechanistic Studies of 1 Aminoethylidene Bisphosphonic Acid
Interactions with Enzyme and Protein Targets
The biological effects of (1-aminoethylidene)bisphosphonic acid derivatives are primarily mediated through their interaction with and inhibition of specific enzymes. These interactions are crucial for their therapeutic and biological activities.
Inhibition of Farnesyl Diphosphate (B83284) Synthase (FPPS)
Farnesyl Diphosphate Synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for producing isoprenoids necessary for various cellular functions. nih.gov Nitrogen-containing bisphosphonates (N-BPs), including derivatives of this compound, are potent inhibitors of FPPS. nih.govfrontiersin.orgresearchgate.net This inhibition is a cornerstone of their mechanism of action. nih.gov
The inhibition of FPPS by N-BPs disrupts the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). nih.gov These molecules are essential for the post-translational modification of small GTP-binding proteins. nih.gov The binding of N-BPs occurs at the active site of the enzyme, specifically the geranyl/farnesyl diphosphate (GPP/FPP) binding site. nih.govproteopedia.org Studies on various organisms, including Trypanosoma cruzi, have shown that 2-alkylaminoethyl-1,1-bisphosphonic acids can inhibit TcFPPS with IC₅₀ values ranging from low nanomolar to micromolar concentrations. frontiersin.org
The interaction is complex and can be time-dependent, involving an initial binding followed by a conformational change in the enzyme. nih.gov Key amino acid residues within the FPPS active site, such as threonine 201 and tyrosine 204 in human FPPS, play a pivotal role in the binding and inhibitory action of N-BPs. nih.gov
Table 1: Inhibition of Farnesyl Diphosphate Synthase (FPPS) by Bisphosphonate Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Organism | Key Findings | Reference |
|---|---|---|---|---|
| Nitrogen-Containing Bisphosphonates | Farnesyl Diphosphate Synthase (FPPS) | Human, Parasites | Potent, time-dependent inhibition. Binds to the GPP/FPP active site, disrupting FPP and GGPP synthesis. | nih.govnih.gov |
Inhibition of Solanesyl Diphosphate Synthase (SPPS)
Solanesyl Diphosphate Synthase (SPPS) is another polyprenyl diphosphate synthase involved in the biosynthesis of long-chain isoprenoids, such as the side chain of ubiquinone (Coenzyme Q). Research has shown that derivatives of this compound can inhibit this enzyme.
Specifically, the compound 1-[(n-oct-1-ylamino)ethyl] 1,1-bisphosphonic acid has been identified as an inhibitor of SPPS in Trypanosoma brucei (TbSPPS), the parasite responsible for sleeping sickness. nih.gov Treatment of T. brucei with this compound proved lethal to the cells. The inhibition of TbSPPS led to a significant depletion of ubiquinone-9 (UQ9) and ATP pools. The lethal effect could be reversed by the addition of exogenous UQ10, strongly suggesting that the primary target of the drug is TbSPPS and the ubiquinone synthesis pathway. nih.gov In another context, the herbicide aclonifen (B195272) has also been found to target SPPS in plants, highlighting the enzyme as a viable target for inhibition, although aclonifen is not a bisphosphonate. nih.govresearchgate.net
Inhibition of Glutamine Synthetase (MtGS)
Glutamine synthetase (GS) is a vital enzyme in nitrogen metabolism, converting glutamate (B1630785) and ammonia (B1221849) into glutamine. nih.gov Inhibition of this enzyme is a promising strategy for developing new drugs, particularly against tuberculosis. A study screening various bisphosphonic acids found that derivatives of this compound were effective inhibitors of glutamine synthetase from Mycobacterium tuberculosis (MtGS). nih.govtandfonline.com
Compounds such as N-(3,5-dichlorophenyl)-2-aminoethylidenebisphosphonic acid and N-(3,5-difluorophenyl)-2-aminoethylidene-bisphosphonic acid demonstrated high potency. nih.govtandfonline.com A significant finding from this research was the selectivity of these inhibitors; they were considerably more effective against the bacterial MtGS than the human equivalent. nih.govtandfonline.com This selectivity profile makes these compounds attractive candidates for developing treatments for bone tuberculosis, leveraging the natural bone-targeting properties of bisphosphonates. nih.gov
Effects on Protein Prenylation Pathways
The inhibition of FPPS by this compound derivatives has direct and significant consequences on protein prenylation pathways. nih.govnih.govnih.gov Prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl or geranylgeranyl groups, to proteins. This modification is crucial for the proper localization and function of many signaling proteins, particularly small GTPases from the Ras superfamily (e.g., Ras, Rho, Rac). nih.govnih.gov
By inhibiting FPPS, N-BPs deplete the cellular pools of FPP and GGPP, the isoprenoid donors for farnesylation and geranylgeranylation, respectively. nih.govnih.gov This prevention of prenylation disrupts the function of key GTPases required for various cellular processes. nih.govresearchgate.net Interestingly, the lack of prenylation does not necessarily lead to inactivation. Instead, it can cause the accumulation of unprenylated, GTP-bound (active) forms of Rac, Cdc42, and Rho GTPases in the cytoplasm. nih.govresearchgate.net This sustained, inappropriate activation of downstream signaling pathways is thought to contribute significantly to the biological effects of N-BPs. nih.gov
Exploratory Studies on Squalene (B77637) Synthetase Inhibition
Squalene synthase is an enzyme further down the cholesterol biosynthesis pathway from FPPS, catalyzing the first committed step in sterol synthesis by converting two molecules of FPP into squalene. nih.gov Research into inhibitors of this enzyme has revealed that lipophilic 1,1-bisphosphonates can act as potent inhibitors of squalene synthase. nih.gov
While the primary target of many clinically used N-BPs is FPPS, these findings indicate that the bisphosphonate scaffold can be adapted to inhibit other related enzymes in the isoprenoid pathway. nih.gov Studies have shown that modifications to the bisphosphonate moiety itself, such as replacing one of the acidic groups, can influence the inhibitory potency against squalene synthase, highlighting the interplay between the bisphosphonate structure and the isoprenoid-like side chain in determining enzyme inhibition. nih.gov
Molecular Mechanisms of Biological Activity
The molecular mechanism of action for this compound and its nitrogen-containing derivatives is multifaceted but converges on the disruption of the mevalonate pathway. nih.govnih.gov The principal event is the high-affinity binding to and inhibition of farnesyl diphosphate synthase (FPPS). nih.govfrontiersin.org
This enzymatic blockade cuts off the supply of FPP and GGPP, which are vital lipid attachments for a class of small GTP-binding proteins. nih.govnih.gov The subsequent failure to prenylate these proteins, including members of the Ras, Rho, and Rac families, prevents their proper membrane localization and function. nih.govnih.govresearchgate.net This disruption of GTPase signaling pathways is a central component of the compound's biological effects. For instance, in osteoclasts, this leads to cytoskeletal disorganization and induction of apoptosis, thereby inhibiting bone resorption. nih.gov
Furthermore, research indicates that the biological activity is not limited to FPPS inhibition. As discussed, derivatives of this compound have been shown to inhibit other key enzymes such as solanesyl diphosphate synthase in parasites and glutamine synthetase in bacteria. nih.govnih.gov This suggests that the broader bisphosphonate class can be tailored to target different enzymes, opening avenues for diverse therapeutic applications beyond bone diseases. The molecular mechanism, therefore, is context-dependent, revolving around the specific enzyme inhibited in a particular cell type or organism.
Table 2: Summary of Biomolecular Interactions This table is interactive. You can sort and filter the data.
| Section | Enzyme/Process | Key Interaction/Effect | Downstream Consequence |
|---|---|---|---|
| 5.1.1 | Farnesyl Diphosphate Synthase (FPPS) | Competitive inhibition of the active site. | Depletion of FPP and GGPP. |
| 5.1.2 | Solanesyl Diphosphate Synthase (SPPS) | Inhibition of enzyme activity. | Depletion of ubiquinone and ATP. |
| 5.1.3 | Glutamine Synthetase (MtGS) | Selective inhibition of the bacterial enzyme. | Disruption of nitrogen metabolism in M. tuberculosis. |
| 5.1.4 | Protein Prenylation | Prevention of farnesylation and geranylgeranylation. | Disruption of small GTPase localization and function. |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of new, more potent, and selective compounds. collaborativedrug.com For this compound, SAR studies focus on modifying the core structure to enhance its desired therapeutic effects while minimizing off-target activities.
The general structure of a bisphosphonate allows for modification at two key positions: the R1 and R2 side chains attached to the central carbon atom.
Key Structural Features and Their Impact on Activity:
The P-C-P Backbone: This is the essential pharmacophore responsible for the high affinity to bone mineral and for chelating metal ions in enzyme active sites. Its integrity is crucial for activity.
The R1 Substituent: A hydroxyl group at the R1 position generally increases the affinity for hydroxyapatite (B223615), leading to better bone targeting. nih.gov
The R2 Substituent: This side chain is the primary determinant of the antiresorptive potency of nitrogen-containing bisphosphonates. The presence of a nitrogen atom within this side chain, and its specific location and chemical environment, are critical for potent inhibition of farnesyl diphosphate synthase (FDPS).
Advanced Research Applications of 1 Aminoethylidene Bisphosphonic Acid As a Chemical Building Block
Design and Synthesis of Amino Acid Mimetics and Bisphosphonate Conjugates
The structural similarity of aminobisphosphonates to natural α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety, has driven their exploration as amino acid mimetics. researchgate.netnih.gov The P-C(N)-P backbone of (1-Aminoethylidene)bisphosphonic acid offers a stable analogue to the pyrophosphate linkage, resistant to enzymatic hydrolysis, which is a key feature for designing biologically robust molecules. nih.gov
The synthesis of these mimetics and their conjugates often involves multi-step procedures. A common strategy is the phosphonylation of amides or nitriles. nih.govnih.gov For instance, 1-aminoethylidene-1,1-bisphosphonic acid can be prepared from acetonitrile (B52724) and phosphorous acid (H₃PO₃) or from phosphorus trihalides like PCl₃ in the presence of water. umich.edu These fundamental reactions open pathways to a wide array of derivatives. More advanced methods focus on creating complex conjugates by linking the this compound moiety to other biologically relevant molecules, such as peptides or steroids, often through spacer molecules to ensure proper biological activity. rsc.orguea.ac.uk
One established route for creating N-protected 1-aminobisphosphonates involves a one-pot, three-component reaction of 1-(N-acylamino)-1-ethoxyphosphonates with triphenylphosphonium tetrafluoroborate (B81430) and triethyl phosphite (B83602), which proceeds under mild conditions. nih.gov Another approach involves the direct amination of tetraalkyl methylenebisphosphonate followed by functionalization to create substrates for more complex structures like glycopeptide antibiotics. nih.gov
| Synthetic Strategy | Starting Materials | Key Features | Resulting Product | Reference(s) |
| Nitrile Phosphonylation | Acetonitrile, Phosphorous Acid/PCl₃ | Direct formation of the P-C(N)-P core. | This compound | umich.edu |
| One-Pot Transformation | 1-(N-acylamino)-1-ethoxyphosphonates, Triphenylphosphonium tetrafluoroborate, Triethyl phosphite | Mild reaction conditions, catalyst-free. | N-protected 1-aminobisphosphonates | nih.gov |
| Conjugation via Linker | Aminobisphosphonic acids, Linkers (e.g., succinic acid), Bioactive molecule | Modular approach for targeted delivery. | Bisphosphonate-bioactive molecule conjugates | nih.govrsc.org |
These synthetic strategies underscore the utility of this compound as a foundational element for constructing advanced amino acid mimetics and conjugates with potential applications in medicinal chemistry and chemical biology.
Functional Polymer Chemistry with this compound Moieties
The incorporation of this compound into polymer structures imparts unique functionalities, primarily related to metal chelation, adhesion, and pH responsiveness. These properties are exploited in the development of functional polymers for applications ranging from industrial water treatment to biomaterials.
Polyaspartic acid (PASA) is a biodegradable and water-soluble polymer known for its anti-scaling and corrosion-inhibiting properties. researchgate.netmdpi.com Enhancing these properties can be achieved by grafting functional moieties, such as bisphosphonates, onto the PASA backbone.
A direct method for synthesizing a polyaspartic acid derivative incorporating the this compound moiety involves the aminolysis of polysuccinimide (PSI), the thermal precursor to PASA. acs.org In this process, polysuccinimide is reacted with this compound in an aqueous solution. The reaction mixture is heated, followed by hydrolysis with sodium hydroxide (B78521) to open the remaining succinimide (B58015) rings, yielding the final polymer. acs.org This synthetic approach results in a polymer decorated with both carboxylate and bisphosphonate groups, enhancing its performance as a scale inhibitor, particularly for calcium carbonate and barium sulfate (B86663) in industrial settings. acs.org
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Key Finding | Reference |
| Polysuccinimide | This compound | 1. 60°C, 6h in water2. 10% NaOH, 60°C, 24h | Polyaspartic acid-capped bisphosphonic acid | Successful grafting of bisphosphonate moieties onto the polyaspartic acid backbone. | acs.org |
The resulting polyaspartic acid-capped bisphosphonic acid exhibits superior thermal stability and scale inhibition efficiency compared to unmodified polyaspartic acid, making it suitable for high-temperature and high-pressure environments like oilfields. acs.org The presence of the bisphosphonate group provides strong calcium chelation and alters the crystal growth of mineral scales. nih.govacs.org
Development in Material Science and Engineering
In material science, this compound and related compounds are used to modify surfaces and create novel composite materials with enhanced properties. The strong binding affinity of the bisphosphonate group to divalent metal ions and metal oxide surfaces is a key driver for these applications.
Cellulose (B213188), a renewable and biocompatible polymer, can be functionalized with bisphosphonates to create advanced materials for applications such as bone tissue engineering and flame retardancy. mdpi.comresearchgate.net The covalent attachment of bisphosphonate moieties to the cellulose backbone introduces new functionalities. For instance, phosphonate-modified cellulose nanocrystals show potential in drug delivery for bone therapies. researchgate.net
One method involves the chemical modification of cellulose through a dissolution-regeneration process using phosphonate-based ionic liquids. mdpi.com This process can lead to the phosphorylation of the primary alcohol groups of cellulose. mdpi.com Another approach is the covalent conjugation of bisphosphonates, like alendronate, to cellulose nanocrystals via an oxidation/Schiff-base reaction. researchgate.net This modification enhances the affinity of the cellulose nanocrystals for cells like osteoblasts. researchgate.net
While direct studies on incorporating this compound into cellulose are limited, the principles established with other phosphonates and bisphosphonates provide a clear pathway. Phosphorylated cellulose has been shown to have a greater adsorption capacity for certain molecules and can serve as a matrix for the controlled release of drugs. nih.gov The introduction of phosphorus-containing groups can also significantly improve the flame-retardant properties of cellulose by promoting char formation during combustion. mdpi.com
| Cellulose Source | Modification Agent | Modification Method | Functional Property | Reference(s) |
| Cotton Fibers | Phosphonate-based Ionic Liquids | Dissolution-regeneration | Flame Retardancy | mdpi.com |
| Cellulose Nanocrystals | Sodium Alendronate | Oxidation/Schiff-base reaction | Enhanced cell uptake (osteoblasts) | researchgate.net |
| Pure Cellulose | Sodium Trimetaphosphate | Reflux reaction | Increased drug adsorption capacity | nih.gov |
The ability of bisphosphonates to strongly adsorb onto inorganic surfaces containing calcium, such as hydroxyapatite (B223615) (the mineral component of bone), and metal oxides like titanium oxide, is well-documented. nih.govnih.gov This property is harnessed to functionalize biomaterials, aiming to improve their integration with bone tissue and to create drug delivery systems.
Research has demonstrated the creation of biocompatible coatings on PEO-modified (Plasma Electrolytic Oxidation) titanium implants using bisphosphonic acid derivatives. nih.govfrontiersin.org These coatings can be further modified with biologically active peptides, such as RGD, to promote cell adhesion. nih.govfrontiersin.org The bisphosphonate acts as a robust anchor, binding the organic layer to the inorganic titanium oxide surface.
In a similar vein, the adsorption of bisphosphonates onto hydroxyapatite nanocrystals has been studied to create multifunctional biomaterials. nih.gov For example, the adsorption of risedronate onto hydroxyapatite functionalized with zinc ions and polyethylenimine (PEI) was found to follow a Freundlich adsorption model, indicating a complex interaction with the modified surface. nih.gov Such composite materials have shown the ability to increase osteoblast viability and reduce osteoclast activity in vitro. nih.gov
Emerging Applications in Chemical Biology Research
In chemical biology, this compound and its derivatives are emerging as valuable tools for probing biological systems. Their ability to mimic natural substrates and inhibit specific enzymes makes them useful as chemical probes. nih.govfrontiersin.org
For example, phosphinic acid tripeptide mimetics have been developed as potent inhibitors of M1-aminopeptidases like ERAP1, an enzyme involved in the adaptive immune response. nih.gov Although these specific mimetics are not derived from this compound, they highlight the potential of phosphorus-containing amino acid analogues as selective enzyme inhibitors. The stability of the P-C bond compared to the P-O bond in natural phosphates makes these compounds resistant to enzymatic cleavage, a desirable trait for biological probes. nih.gov
Furthermore, the conjugation of bisphosphonates to fluorescent dyes or other reporter molecules allows for the visualization and tracking of these compounds in biological systems. The high affinity of bisphosphonates for bone mineral has been exploited to develop imaging agents for the skeleton. arkat-usa.org A novel bisphosphonate derivative, (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), when labeled with Technetium-99m, has shown high selective skeletal uptake in rats, demonstrating its potential for bone imaging. arkat-usa.org
Future Research Directions and Unexplored Avenues for 1 Aminoethylidene Bisphosphonic Acid
Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of aminobisphosphonates, including (1-Aminoethylidene)bisphosphonic acid, is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic routes often require harsh conditions, long reaction times, and the use of hazardous solvents and reagents. beilstein-journals.orgnih.gov Future research is increasingly focused on aligning synthetic protocols with the principles of green chemistry.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purity in a fraction of the time required by conventional heating methods. beilstein-journals.orgnih.govnih.govd-nb.inforesearchgate.netmdpi.com For instance, catalyst- and solvent-free microwave-assisted three-component condensation of amines, orthoformates, and dialkyl phosphites has proven to be a practical method for preparing (aminomethylene)bisphosphonates. beilstein-journals.orgnih.gov This approach significantly reduces reaction times and simplifies purification processes. beilstein-journals.org
Catalyst-Free and Solvent-Free Conditions: A major goal of green chemistry is the elimination of catalysts and solvents, which are often sources of environmental pollution and can complicate product purification. Researchers have developed one-pot, multicomponent reactions that proceed efficiently at room temperature without the need for a catalyst or solvent. nih.gov These methods not only offer a greener process but also simplify the work-up procedure, making them highly attractive for large-scale synthesis.
Use of Benign Catalysts: When catalysts are necessary, the focus is shifting towards environmentally friendly options like reusable solid catalysts. For example, clay-based catalysts such as Envirocat EPZG® have been shown to be effective for the synthesis of α-aminophosphonates under solvent-free conditions, with the added benefit of being easily recoverable and reusable.
The table below summarizes some of the green chemistry approaches being explored for the synthesis of aminobisphosphonates.
| Green Chemistry Approach | Key Advantages | Example Application |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. beilstein-journals.orgnih.govnih.gov | Catalyst- and solvent-free three-component condensation for (aminomethylene)bisphosphonates. beilstein-journals.orgnih.gov |
| Ultrasound Irradiation | Significant reduction in reaction time, improved product yields. rsc.org | Synthesis of bisphosphonate–betulin conjugates. rsc.org |
| Solvent-Free Reactions | Reduced environmental impact, simplified purification, lower costs. | One-pot multicomponent synthesis of α-aminophosphonates at room temperature. |
| Reusable Catalysts | Minimized waste, cost-effectiveness, sustainable processing. | Use of EPZG clay catalyst for α-aminophosphonate synthesis. |
Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry is becoming an indispensable tool in the study of bisphosphonates, offering insights that are often difficult to obtain through experimental methods alone. Advanced modeling techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being employed to predict the behavior of this compound and to guide the rational design of new derivatives with enhanced properties. nih.govtandfonline.comarxiv.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.combiointerfaceresearch.com
Future research in this area is focused on:
Predicting Physicochemical Properties: DFT calculations are used to investigate the electronic structure, molecular geometry, and spectroscopic properties of bisphosphonates. nih.govnih.govmdpi.com These studies can predict parameters like Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) chemical shieldings, which correlate with the electronic environment of the molecule and can provide insights into its reactivity and potential biological activity. nih.gov
Simulating Molecular Interactions: MD simulations allow researchers to model the dynamic interactions between bisphosphonates and their biological targets, such as bone mineral (hydroxyapatite) or enzymes. nih.govtandfonline.comarxiv.orgresearchgate.net These simulations can elucidate binding affinities, identify key interaction sites, and explain how factors like surface protonation influence the strength of the interaction. arxiv.org For example, MD studies have been used to rank the binding free energies of various aminobisphosphonates to different faces of hydroxyapatite (B223615) crystals, helping to unify divergent observations from experimental studies. arxiv.org
Rational Design of Novel Derivatives: By understanding the structure-activity relationships through computational models, scientists can rationally design new bisphosphonate derivatives with tailored properties. nih.gov For instance, computational evaluation of molecular structures can help in designing novel compounds with improved binding to specific targets. researchgate.net This predictive capability accelerates the discovery process and reduces the need for extensive empirical screening.
Investigating Solvation Effects: The behavior of bisphosphonates in biological systems is heavily influenced by their interaction with water. Computational models can simulate solvation effects, providing information on hydration-free energy and solubility, which are critical factors for biological activity. tandfonline.com
The following table highlights key computational methods and their applications in bisphosphonate research.
| Computational Method | Application in Bisphosphonate Research | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, NMR/NQR parameters, molecular polarity. nih.govnih.govmdpi.com | Correlation between electronic properties and biological activity; prediction of spectroscopic signatures. nih.gov |
| Molecular Dynamics (MD) Simulations | Modeling interactions with hydroxyapatite and enzymes; calculating binding free energies. nih.govtandfonline.comarxiv.orgresearchgate.net | Understanding binding mechanisms at the atomic level; predicting binding affinity and stability of complexes. arxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions and inhibition mechanisms. biointerfaceresearch.com | Elucidating the role of specific amino acid residues in enzyme-ligand interactions. nih.gov |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. researchgate.net | Guiding the design of new inhibitors with improved potency and selectivity. researchgate.net |
Exploration of New Metal Coordination Architectures and Their Unique Properties
The phosphonate (B1237965) groups of this compound are excellent ligands for a wide variety of metal ions, leading to the formation of diverse coordination complexes with unique structural and functional properties. nih.gov The exploration of these metal-bisphosphonate architectures is a burgeoning field of research, with potential applications in materials science, catalysis, and medicine.
Future research directions include:
Synthesis of Novel Coordination Polymers and Frameworks: By systematically varying reaction conditions such as metal-to-ligand ratio, temperature, and pH, researchers are discovering an unprecedented number of new crystalline materials. nih.gov These materials can range from simple dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.netrsc.orgnih.govresearchgate.net
Characterization of Supramolecular Structures: The interplay of coordination bonds, hydrogen bonding, and π–π stacking interactions can lead to the formation of complex supramolecular structures. rsc.orgresearchgate.net Elucidating these structures through techniques like single-crystal X-ray diffraction is crucial for understanding their properties.
Investigation of Lanthanide Complexes: Lanthanide ions are of particular interest due to their unique magnetic and optical properties, as well as their affinity for bone. nih.govrsc.orgnih.govubc.ca Complexes of this compound derivatives with lanthanides are being explored for applications in magnetic resonance imaging (MRI) and radiotherapy. nih.gov For example, complexes with radioactive lanthanide isotopes show high affinity for bone, making them promising agents for targeted bone therapies. nih.gov
Exploring Unique Physicochemical Properties: The resulting metal-bisphosphonate complexes can exhibit interesting properties not found in the free ligand, such as luminescence, specific photoelectric conversion capabilities, and novel magnetic behaviors. rsc.org For instance, certain transition metal phosphonates have been shown to act as p-type semiconductors and may be candidates for potential luminescent materials. rsc.org
The table below presents examples of metal coordination architectures with bisphosphonates and their notable features.
| Metal Ion(s) | Architecture Type | Notable Properties/Applications |
| Ca²⁺, Zn²⁺, Mg²⁺ | Dinuclear complexes, 3D frameworks. nih.gov | Potential for controlled release of bioactive molecules. nih.gov |
| Cu²⁺, Mg²⁺, Zn²⁺, Cd²⁺ | Hexameric wheel-like structures, 1D polymeric chains. researchgate.net | Formation of microporous structures and channels. researchgate.net |
| Cu²⁺, Zn²⁺, Mn²⁺, Cd²⁺ | 2D and 3D supramolecular structures. rsc.orgresearchgate.net | Photo-electric conversion, luminescence. rsc.org |
| Lanthanides (Gd³⁺, Lu³⁺, Eu³⁺) | Monomeric chelate complexes. nih.govrsc.orgnih.gov | Bone-seeking agents for MRI and radiotherapy. nih.gov |
Deeper Elucidation of Molecular Interaction Mechanisms at the Atomic Level
A fundamental understanding of how this compound interacts with its environment at the atomic level is crucial for optimizing its existing applications and discovering new ones. This involves studying its binding to mineral surfaces, its interactions with biological macromolecules, and its self-assembly properties.
Future research will likely focus on:
High-Resolution Surface Analysis: Techniques like in-situ Atomic Force Microscopy (AFM) allow for the direct observation of how bisphosphonate molecules affect crystal growth and dissolution processes on mineral surfaces like calcite and hydroxyapatite. acs.orgnih.gov These studies provide real-time, nanoscale information on the mechanisms of surface interaction. acs.org
Advanced Spectroscopic Techniques: Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the interactions of bisphosphonates. nih.govresearchgate.net Raman spectroscopy can identify the specific chemical bonds involved in the interaction with bone mineral and distinguish between different complexation products formed at the solid-solution interface. nih.gov NMR can provide detailed information about the structure and dynamics of these complexes in solution and the solid state.
Synergy of Experimental and Computational Methods: The most comprehensive understanding is achieved when experimental data is combined with computational modeling. nih.gov For example, molecular modeling can confirm the assignments of vibrational bands observed in Raman spectra, providing a complete picture of the structure of the surface complexes. nih.gov Similarly, MD simulations can complement AFM data by providing an atomistic view of the dynamic processes occurring at the mineral-solution interface. nih.govarxiv.orgresearchgate.net
Understanding Binding to Hydroxyapatite: The high affinity of aminobisphosphonates for hydroxyapatite, the primary mineral component of bone, is central to many of their applications. nih.govnih.gov Future studies will aim to further clarify the precise nature of this interaction, including the roles of the phosphonate groups, the amino group, and any other side chains in the binding process. nih.govbiointerfaceresearch.com This includes understanding how the tertiary interaction involving the phosphate and hydroxyl groups contributes to the remarkable specificity for bone. nih.gov
Development of Novel Functional Materials and Bioconjugates for Targeted Research Applications
The unique properties of this compound, particularly its strong affinity for bone mineral, make it an attractive building block for the development of advanced functional materials and bioconjugates. nih.govcuni.czresearchgate.net This research avenue aims to create sophisticated systems for targeted drug delivery, tissue engineering, and diagnostics.
Promising areas for future development include:
Bisphosphonate-Functionalized Biomaterials: Incorporating bisphosphonates into biomaterials like hydrogels, polymers, and bioactive glass can create composites with enhanced properties. nih.gov For example, composite hydrogels formed through the strong interaction between a bisphosphonate-functionalized polymer and bioactive glass are injectable, self-healing, and promote rapid mineralization, making them highly suitable for bone tissue engineering applications. nih.gov
Targeted Drug Delivery Systems: By conjugating bisphosphonates to drugs, imaging agents, or nanoparticles, researchers can create systems that specifically target bone tissue. cuni.czresearchgate.net This approach can increase the local concentration of a therapeutic agent at the desired site, enhancing its efficacy while minimizing systemic side effects. researchgate.net Bisphosphonate-coated iron oxide nanoparticles, for instance, are being investigated as a platform for combined diagnostics and therapy. cuni.cz
Bioconjugates for Protein Targeting: Bifunctional linkers containing a bisphosphonate group can be used to anchor proteins and other biomolecules to hydroxyapatite surfaces. researchgate.net This strategy could be employed to immobilize growth factors on bone-graft materials to enhance bone regeneration.
Scaffolds for Bone Tissue Engineering: Three-dimensional scaffolds modified with bisphosphonates are being developed to support and guide bone regeneration. nih.gov These scaffolds can locally modulate the activity of bone cells, such as osteoclasts and osteoblasts, to create a favorable environment for new bone formation. nih.gov
Q & A
Q. How do in vitro and in vivo models differ in assessing bisphosphonate efficacy?
- In Vitro Limitations : Cell-based assays may overestimate potency due to lack of pharmacokinetic barriers. For example, bisphosphonates with logP < -2 show poor membrane permeability despite high enzyme affinity .
- In Vivo Validation : Rat models of tumor-induced bone lesions confirm that bisphosphonates (e.g., APD) reduce osteolysis by 70% at 0.1 mg/kg doses, but require co-administration with anti-angiogenics for full efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
